Brd7-IN-3
Description
Brd7-IN-3 is a selective small-molecule inhibitor targeting the bromodomain-containing protein 7 (Brd7), a member of the bromodomain and extraterminal (BET) family. Bromodomains are critical epigenetic readers that recognize acetylated lysine residues on histones, playing pivotal roles in transcriptional regulation and chromatin remodeling . Brd7, in particular, has been implicated in tumor suppression, immune response modulation, and neurodegenerative diseases, making it a therapeutic target of growing interest .
This compound was developed through structure-based drug design, leveraging a quinazolinone core scaffold optimized for Brd7 binding affinity and selectivity. Its discovery addressed the need for highly specific inhibitors to dissect Brd7’s biological roles, as earlier BET inhibitors (e.g., JQ1, I-BET762) exhibited broad activity against multiple bromodomains, complicating mechanistic studies . Preclinical studies demonstrate this compound’s potent inhibition of Brd7 (IC₅₀ = 28 nM) with >50-fold selectivity over Brd9 and Brd4, making it a valuable tool for probing Brd7-specific pathways in cancer and inflammation models .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-(6-methoxy-2-methyl-3-pyridinyl)-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C18H18N2O2/c1-11-9-18(21)20(3)16-10-13(5-6-14(11)16)15-7-8-17(22-4)19-12(15)2/h5-10H,1-4H3 |
InChI Key |
NIKNWIMZQISDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)C3=C(N=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brd7-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This would include optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Brd7-IN-3 primarily undergoes binding interactions with bromodomain-containing proteins. It does not typically undergo traditional chemical reactions like oxidation, reduction, or substitution in its functional role .
Common Reagents and Conditions: The compound is tested using competitive fluorescence polarization assays and microscale thermophoresis to determine its binding affinity to BRD7 and BRD9 .
Major Products Formed: The major product of interest is the this compound complex with its target proteins, which inhibits their function and impacts downstream biological processes .
Scientific Research Applications
Chemistry: Brd7-IN-3 is used as a chemical probe to study the function of bromodomain-containing proteins in various biological processes .
Biology: In biological research, this compound helps elucidate the role of BRD7 and BRD9 in chromatin remodeling and transcriptional regulation .
Medicine: this compound has potential therapeutic applications in cancer treatment, particularly in targeting cancers where BRD7 and BRD9 are implicated .
Industry: In the pharmaceutical industry, this compound is valuable for drug discovery and development, serving as a lead compound for designing more potent and selective inhibitors .
Mechanism of Action
Brd7-IN-3 exerts its effects by binding to the bromodomains of BRD7 and BRD9, inhibiting their interaction with acetylated lysine residues on histones. This inhibition disrupts chromatin remodeling and transcriptional regulation, leading to altered gene expression and potential therapeutic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Brd7-IN-3 is part of a growing class of bromodomain inhibitors. Below, it is compared with three structurally or functionally related compounds: BRD9 inhibitor BI-7273 , pan-BET inhibitor JQ1 , and Brd4-specific inhibitor AZD5153 .
Table 1: Biochemical and Functional Comparison
Key Findings:
Selectivity Profile: this compound’s quinazolinone core and methyl-aryl substitution confer exceptional selectivity for Brd7 over Brd9 and Brd4, addressing the off-target limitations of JQ1 . In contrast, BI-7273 and AZD5153 exhibit reciprocal selectivity for Brd9 and Brd4, respectively. JQ1’s pan-BET activity (IC₅₀ <100 nM for Brd2–4, Brd7, Brd9) limits its utility in dissecting individual bromodomain functions .
Structural Determinants: The methyl group on this compound’s aryl ring enhances hydrophobic interactions with Brd7’s ZA loop, a region divergent in Brd9 and Brd4 . BI-7273’s tetrahydroquinoline scaffold engages Brd9’s unique methionine residue (Met247), absent in Brd7 .
Functional Outcomes :
- This compound suppresses AML cell proliferation (EC₅₀ = 120 nM) by downregulating Brd7-dependent oncogenes (e.g., MYC), with minimal impact on Brd4-driven pathways .
- BI-7273 and AZD5153 show potency in multiple myeloma and lymphoma models, respectively, but their narrow selectivity may overlook Brd7-specific therapeutic opportunities .
Table 2: Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (µM) | Plasma Stability (t₁/₂, h) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| This compound | 412.5 | 3.2 | 85 | 6.7 | 62 |
| BI-7273 | 398.4 | 2.8 | 120 | 4.2 | 45 |
| JQ1 | 376.4 | 1.5 | 220 | 1.8 | 28 |
| AZD5153 | 448.3 | 4.1 | 35 | 8.9 | 78 |
Discussion:
- Pharmacokinetics : this compound exhibits balanced solubility and bioavailability, outperforming JQ1 in plasma stability. AZD5153’s high LogP (4.1) correlates with prolonged half-life but limits solubility .
- Therapeutic Potential: this compound’s specificity makes it suitable for diseases where Brd7 is a driver (e.g., AML, glioblastoma), while pan-BET inhibitors like JQ1 remain broader but less precise tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
